[1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE
Description
[1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features an adamantane core, a brominated benzyl group, and a thienylmethoxy substituent
Properties
Molecular Formula |
C25H32BrNO2S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C25H32BrNO2S/c1-16(25-11-17-6-18(12-25)8-19(7-17)13-25)27-14-20-9-22(26)24(23(10-20)28-2)29-15-21-4-3-5-30-21/h3-5,9-10,16-19,27H,6-8,11-15H2,1-2H3 |
InChI Key |
AKAMZWXAZWATRK-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C(=C4)Br)OCC5=CC=CS5)OC |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C(=C4)Br)OCC5=CC=CS5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common approach is to start with the adamantane core, which is then functionalized through a series of reactions including bromination, methoxylation, and thienylmethoxylation. The final step involves the formation of the amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while substitution reactions could produce a variety of substituted adamantane derivatives.
Scientific Research Applications
[1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The adamantane core is known for its stability and ability to interact with various biological molecules, while the brominated benzyl group and thienylmethoxy substituent may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different substituents.
Brominated benzylamines: Compounds with brominated benzyl groups but different core structures.
Thienylmethoxy derivatives: Compounds with thienylmethoxy substituents but different core structures.
Uniqueness
[1-(ADAMANTAN-1-YL)ETHYL]({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINE is unique due to the combination of its adamantane core, brominated benzyl group, and thienylmethoxy substituent. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
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